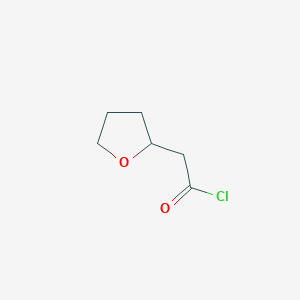

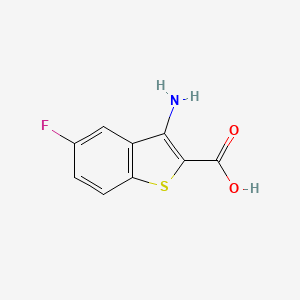

![molecular formula C17H16N2O4S2 B2724613 ethyl 2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)thiophene-3-carboxylate CAS No. 924861-21-2](/img/structure/B2724613.png)

ethyl 2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “ethyl 2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)thiophene-3-carboxylate” belongs to the class of organic compounds known as benzothiazines . It has a linear formula of C21H22N2O4S2 and a molecular weight of 430.548 . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Synthesis and Characterization

- A general, mild, and efficient protocol for synthesizing benzodiazepine derivatives via a one-pot, three-component condensation method highlights the significance of related thiophene compounds in facilitating novel synthesis approaches. This method offers advantages in operation, yields, and environmental impact, underscoring the utility of such compounds in chemical synthesis (Xiao-qing Li & Lan-zhi Wang, 2014).

Antimicrobial and Antioxidant Activities

- Novel heterocycles utilizing thiophene-incorporated thioureido substituents have been synthesized and evaluated for their anticancer activity against the colon HCT-116 human cancer cell line. Several compounds displayed potent activity, indicating the potential of thiophene derivatives in developing new anticancer agents (M. Abdel-Motaal, Asmaa L. Alanzy, & M. Asem, 2020).

Enzymatic Kinetic Resolution

- The kinetic resolution of ethyl 1,4-benzodioxan-2-carboxylate, using lipase-catalyzed transesterification, highlights the role of ethyl thiophene derivatives in producing intermediates for drug synthesis. This method demonstrates the enantioselectivity and chemical yield of S-enantiomers, essential for pharmaceutical applications (S. Kasture, R. Varma, U. R. Kalkote, S. Nene, & B. Kulkarni, 2005).

Apoptosis-Inducing Agents

- Research on breast cancer has led to the discovery of new apoptosis-inducing agents based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. This compound was part of a study that identified several derivatives with significant antiproliferative potential, highlighting the compound's role in developing anticancer therapeutics (E. Gad, Mohamed S. Nafie, E. Eltamany, Magdy S A G Hammad, A. Barakat, & A. Boraei, 2020).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with enzymes such as alpha-amylase .

Mode of Action

It is suggested that similar compounds may inhibit the activity of enzymes like alpha-amylase .

Biochemical Pathways

Based on its potential interaction with alpha-amylase, it could be inferred that it may affect carbohydrate metabolism .

Result of Action

Based on its potential interaction with alpha-amylase, it could be inferred that it may affect the breakdown of complex carbohydrates .

properties

IUPAC Name |

ethyl 2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S2/c1-2-23-17(22)10-7-8-24-16(10)19-14(20)9-13-15(21)18-11-5-3-4-6-12(11)25-13/h3-8,13H,2,9H2,1H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXHWKZUCAJTAAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,5-dimethoxyphenyl)-4-{1-[3-(3,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2724534.png)

![ethyl 1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2724539.png)

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B2724541.png)

![3-fluoro-N-{3-[5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2724542.png)

![2-(propylthio)-3-(3-(trifluoromethyl)phenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2724543.png)

![3-[4-(4-Methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2724545.png)

![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2724549.png)

![1-[2-Fluoro-6-(morpholin-4-yl)phenyl]ethan-1-ol](/img/structure/B2724550.png)